N,N'-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide
Overview
Description
N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide: is an organic compound that belongs to the class of dibenzofurans This compound is characterized by the presence of two hydroxyphenyl groups and two sulfonamide groups attached to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide typically involves the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives in the presence of a suitable catalyst.
Introduction of Hydroxyphenyl Groups: The hydroxyphenyl groups are introduced through electrophilic aromatic substitution reactions using phenol derivatives.
Sulfonamide Formation: The sulfonamide groups are introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Cyclization: Using a metal catalyst to facilitate the cyclization of biphenyl derivatives.
Electrophilic Substitution: Employing phenol derivatives in the presence of a strong acid to introduce hydroxyphenyl groups.
Sulfonamide Formation: Reacting the intermediate with sulfonyl chlorides in the presence of a base such as sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.
Reduction: The sulfonamide groups can be reduced to amine derivatives.
Substitution: The hydroxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides and amines are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with target proteins, while the sulfonamide groups can interact with active sites of enzymes, leading to inhibition of enzyme activity. The compound’s unique structure allows it to modulate various biochemical pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without hydroxyphenyl and sulfonamide groups.
N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]thiophene-2,8-disulfonamide: A similar compound with a thiophene core instead of a furan core.
4,4’-dihydroxybiphenyl: A simpler compound with two hydroxyphenyl groups attached to a biphenyl core.
Uniqueness
N,N’-bis(4-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide is unique due to the presence of both hydroxyphenyl and sulfonamide groups on the dibenzofuran core
Properties
IUPAC Name |
2-N,8-N-bis(4-hydroxyphenyl)dibenzofuran-2,8-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O7S2/c27-17-5-1-15(2-6-17)25-34(29,30)19-9-11-23-21(13-19)22-14-20(10-12-24(22)33-23)35(31,32)26-16-3-7-18(28)8-4-16/h1-14,25-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYXHZKHSGGGQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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